molecular formula C9H10O4 B1346105 2',6'-Dihydroxy-4'-methoxyacetophenone CAS No. 7507-89-3

2',6'-Dihydroxy-4'-methoxyacetophenone

Cat. No.: B1346105
CAS No.: 7507-89-3
M. Wt: 182.17 g/mol
InChI Key: GKSGTWUNURZTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2’,6’-Dihydroxy-4’-methoxyacetophenone, also known as 1-(2,6-DIHYDROXY-4-METHOXYPHENYL)ETHANONE, is a phytoalexin . Phytoalexins are substances produced by plants that act against organisms attacking them

Mode of Action

It is known to exhibit antifungal activity , suggesting that it interacts with targets in fungal cells to inhibit their growth or reproduction.

Biochemical Pathways

As a phytoalexin, it likely plays a role in the plant’s defense mechanisms

Result of Action

It is known to exhibit antifungal activity , suggesting that it may interfere with the growth or reproduction of fungal cells.

Biochemical Analysis

Biochemical Properties

2’,6’-Dihydroxy-4’-methoxyacetophenone plays a crucial role in biochemical reactions, particularly in its interaction with fungal pathogens. It acts as a strong germination inhibitor for Botrytis cinerea and Phomopsis perniciosa, with effective doses (ED50) of 45 μM and 410 μM, respectively . The compound interacts with fungal spores, inhibiting their germination and subsequent growth. This antifungal activity is a result of its ability to disrupt the normal biochemical processes within the fungal cells, leading to their death .

Cellular Effects

2’,6’-Dihydroxy-4’-methoxyacetophenone has been shown to affect various types of cells and cellular processes. In fungal cells, it inhibits spore germination and growth, thereby preventing the spread of infection . The compound influences cell function by interfering with cell signaling pathways that are essential for fungal growth and development. Additionally, it may impact gene expression and cellular metabolism, leading to the production of reactive oxygen species (ROS) and other stress-related molecules that contribute to cell death .

Molecular Mechanism

The molecular mechanism of action of 2’,6’-Dihydroxy-4’-methoxyacetophenone involves its binding interactions with key biomolecules within fungal cells. The compound is known to inhibit enzymes that are crucial for fungal cell wall synthesis and maintenance . By binding to these enzymes, it prevents the formation of essential cell wall components, leading to cell lysis and death. Furthermore, 2’,6’-Dihydroxy-4’-methoxyacetophenone may also induce changes in gene expression, resulting in the upregulation of stress response genes and the downregulation of genes involved in cell growth and division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,6’-Dihydroxy-4’-methoxyacetophenone have been observed to change over time. The compound is relatively stable under standard storage conditions, but its antifungal activity may decrease over prolonged periods . Degradation of the compound can lead to a reduction in its effectiveness against fungal pathogens. Long-term studies have shown that continuous exposure to 2’,6’-Dihydroxy-4’-methoxyacetophenone can result in adaptive responses in fungal cells, potentially leading to the development of resistance .

Dosage Effects in Animal Models

The effects of 2’,6’-Dihydroxy-4’-methoxyacetophenone vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity without significant toxic effects . At higher doses, it may cause adverse effects, including toxicity to non-target cells and tissues . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy plateaus or decreases . Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

2’,6’-Dihydroxy-4’-methoxyacetophenone is involved in various metabolic pathways within fungal cells. It interacts with enzymes and cofactors that are essential for cellular metabolism . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . This disruption in metabolic pathways leads to an accumulation of intermediate metabolites and a decrease in energy production, ultimately resulting in cell death .

Transport and Distribution

Within cells and tissues, 2’,6’-Dihydroxy-4’-methoxyacetophenone is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to target sites within the cell. The distribution of 2’,6’-Dihydroxy-4’-methoxyacetophenone is influenced by its chemical properties, such as solubility and affinity for cellular membranes . The compound may accumulate in certain cellular compartments, enhancing its antifungal activity .

Subcellular Localization

The subcellular localization of 2’,6’-Dihydroxy-4’-methoxyacetophenone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the fungal cell wall, where it exerts its inhibitory effects on cell wall synthesis . The precise localization of 2’,6’-Dihydroxy-4’-methoxyacetophenone is essential for its effectiveness as an antifungal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,6’-Dihydroxy-4’-methoxyacetophenone can be synthesized through various synthetic routes. One common method involves the acetylation of 2,6-dihydroxy-4-methoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired acetophenone derivative.

Industrial Production Methods

Industrial production of 2’,6’-dihydroxy-4’-methoxyacetophenone often involves the extraction from natural sources, such as the roots of certain plants like Dorema aitchisonii . The extraction process may include solvent extraction followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dihydroxy-4’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted acetophenone derivatives.

Scientific Research Applications

2’,6’-Dihydroxy-4’-methoxyacetophenone has several scientific research applications:

Comparison with Similar Compounds

2’,6’-Dihydroxy-4’-methoxyacetophenone can be compared with other similar compounds such as:

The uniqueness of 2’,6’-dihydroxy-4’-methoxyacetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSGTWUNURZTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226044
Record name Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7507-89-3
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7507-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methylphloroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name phloretin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80226044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-O-METHYLPHLOROACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name 2',6'-Dihydroxy-4'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dihydroxy-4'-methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2',6'-Dihydroxy-4'-methoxyacetophenone
Reactant of Route 3
Reactant of Route 3
2',6'-Dihydroxy-4'-methoxyacetophenone
Reactant of Route 4
2',6'-Dihydroxy-4'-methoxyacetophenone
Reactant of Route 5
Reactant of Route 5
2',6'-Dihydroxy-4'-methoxyacetophenone
Reactant of Route 6
Reactant of Route 6
2',6'-Dihydroxy-4'-methoxyacetophenone
Customer
Q & A

Q1: What are the known biological activities of 2',6'-Dihydroxy-4'-methoxyacetophenone?

A1: Research indicates that this compound exhibits antifungal activity [, ]. Additionally, it has been identified as a cytotoxic component in the sap of Kalmia latifolia, alongside Grayanotoxin I and phloretin [].

Q2: In what plant species has this compound been identified?

A2: this compound has been found in Kalmia latifolia [], commonly known as mountain laurel, and Sanguisorba minor [], also known as salad burnet. In Harrisia adscendens, it exists as a glucoside [].

Q3: What is the role of this compound in Sanguisorba minor?

A3: While the exact role is not fully elucidated, research suggests that this compound acts as a phytoalexin in the roots of Sanguisorba minor []. Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens.

Q4: How can this compound be used in organic synthesis?

A4: this compound serves as a valuable starting material in organic synthesis, particularly in the synthesis of flavonoids and their derivatives. For instance, it can be used to synthesize panduratin A and its regioisomer isopanduratin A, both of which have shown biological activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.